L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)-
CAS No.: 142347-82-8
Cat. No.: VC13820429
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 142347-82-8 |
---|---|
Molecular Formula | C7H14ClNO3 |
Molecular Weight | 195.64 g/mol |
IUPAC Name | ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)6-3-5(9)4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
Standard InChI Key | HHXSZDXMSRXWJV-GEMLJDPKSA-N |
Isomeric SMILES | CCOC(=O)[C@@H]1C[C@@H](CN1)O.Cl |
SMILES | CCOC(=O)C1CC(CN1)O.Cl |
Canonical SMILES | CCOC(=O)C1CC(CN1)O.Cl |
Introduction
Chemical and Physical Properties
Molecular Characteristics
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₃NO₃·HCl | |
Molecular Weight | 213.65 g/mol | |
SMILES | Cl.O=C(OCC)C1NCC(O)C1 | |
InChI Key | HHXSZDXMSRXWJV-GEMLJDPKSA-N | |
Melting Point | Not reported (similar (4R): 150°C) |
The ethyl ester group improves lipid solubility, facilitating membrane permeability in drug delivery systems . The hydrochloride salt enhances crystalline stability, making it suitable for long-term storage .
Spectroscopic Data
While specific spectral data for the (4S) isomer is limited, its (4R) counterpart (CAS 33996-30-4) exhibits characteristic IR absorption at 3300 cm⁻¹ (O-H stretch) and 1740 cm⁻¹ (ester C=O) . Nuclear magnetic resonance (NMR) studies of related proline derivatives show distinct δ 4.2–4.4 ppm signals for the ester-linked ethyl group .
Synthesis and Analytical Characterization
Synthetic Routes
The compound is synthesized through stereoselective hydroxylation of L-proline ethyl ester, followed by hydrochloric acid salification . Key steps include:
-
Esterification: L-proline reacts with ethanol under acidic conditions to form the ethyl ester .
-
Hydroxylation: Position-specific hydroxylation at C4 is achieved via enzymatic catalysis or chemical oxidation, preserving the (4S) configuration .
-
Salt Formation: Treatment with HCl yields the hydrochloride salt, improving crystallinity .
Applications in Research and Industry
Pharmaceutical Development
The (4S) isomer is investigated for modulating neurotransmitter systems, particularly in GABAergic pathways, due to structural mimicry of proline-based neuromodulators . Preclinical studies suggest potential in treating metabolic disorders by influencing mitochondrial proline dehydrogenase .
Biochemical Research
In protein engineering, the compound serves as a conformational probe to study collagen triple-helix stability. Unlike the (4R) isomer, which stabilizes collagen , the (4S) form induces subtle structural perturbations, aiding misfolded protein studies .
Industrial Applications
Parameter | Recommendation | Source |
---|---|---|
Storage Temperature | 2–8°C (protected from moisture) | |
Personal Protection | Gloves, eyeshields |
Comparative Analysis with Related Compounds
(4S) vs. (4R) Isomers
Property | (4S) Isomer (CAS 142347-82-8) | (4R) Isomer (CAS 33996-30-4) |
---|---|---|
Biological Role | Neurochemical modulation | Collagen stabilization |
Melting Point | Not reported | 150°C |
Commercial Availability | Limited research use | Widely available (97% purity) |
Comparison with Proline Hydrochloride (CAS 7776-34-3)
Proline hydrochloride lacks the 4-hydroxy and ethyl ester groups, reducing its utility in drug delivery but maintaining efficacy as an ergogenic supplement .
Recent Advances and Future Directions
Neuropharmacology Innovations
A 2024 study demonstrated the (4S) isomer’s ability to cross the blood-brain barrier, highlighting potential in treating neurodegenerative diseases .
Sustainable Material Development
Ongoing research explores its role in enzymatically degradable polymers, aligning with green chemistry initiatives .
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume